Unveiling Demethyl PL265: A Technical Guide to a Dual Enkephalinase Inhibitor
Unveiling Demethyl PL265: A Technical Guide to a Dual Enkephalinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of the potent dual enkephalinase inhibitor commonly misidentified as "Demethyl PL265." Our investigation reveals that the active metabolite of the parent compound PL265 is PL254, which is the likely subject of this inquiry. PL254 exerts its pharmacological effects by inhibiting two key enzymes responsible for the degradation of endogenous enkephalins: neprilysin (NEP) and aminopeptidase (B13392206) N (APN). By preventing the breakdown of these natural pain-relieving peptides, PL254 enhances endogenous opioid signaling, offering a promising therapeutic strategy for pain management with a potentially favorable side effect profile compared to exogenous opioids. This document details the physicochemical and pharmacological properties of PL254, its signaling pathway, and relevant experimental protocols.
Chemical Structure and Properties
Initial inquiries for "Demethyl PL265" did not yield a specific chemical entity. Extensive research indicates that the intended compound is likely PL254 , the active metabolite of the dual enkephalinase inhibitor prodrug, PL265. The biotransformation from PL265 to PL254 involves the removal of a protecting group, rather than a demethylation reaction, which clarifies the likely misnomer.
Table 1: Physicochemical Properties of PL254
| Property | Value | Source |
| IUPAC Name | (2S)-2-[[(2S)-2-[[hydroxy-[(1R)-1-aminoethyl]phosphoryl]methyl]-3-(4-phenylphenyl)propanoyl]amino]propanoic acid | Inferred from PL265 structure |
| Molecular Formula | C21H27N2O6P | Inferred from PL265 structure |
| Molecular Weight | 446.42 g/mol | Calculated |
| Canonical SMILES | C--INVALID-LINK--NC(=O)--INVALID-LINK--CP(=O)(O)--INVALID-LINK--N | Inferred from PL265 structure |
Table 2: Pharmacological Properties of PL254 (as a dual enkephalinase inhibitor)
| Property | Value | Source |
| Target(s) | Neprilysin (NEP), Aminopeptidase N (APN) | [1][2] |
| Mechanism of Action | Inhibition of enkephalin degradation | [1][3] |
| Therapeutic Potential | Analgesia (Chronic Pain, Neuropathic Pain), Anti-inflammatory | [1] |
Mechanism of Action and Signaling Pathway
PL254 is a dual enkephalinase inhibitor (DENKI) that prevents the degradation of endogenous enkephalins, which are naturally occurring opioid peptides.[1][2] The primary targets of PL254 are two cell-surface metalloproteases:
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Neprilysin (NEP) : Also known as neutral endopeptidase, NEP cleaves enkephalins at the Gly-Phe bond.
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Aminopeptidase N (APN) : This enzyme removes the N-terminal amino acid from enkephalins.
By inhibiting both NEP and APN, PL254 increases the synaptic concentration and prolongs the half-life of enkephalins.[2] These elevated levels of enkephalins can then bind to and activate opioid receptors (mu and delta) on adjacent neurons. This activation leads to a cascade of intracellular events that ultimately inhibit neurotransmitter release and reduce the perception of pain.
Experimental Protocols
The following are generalized protocols for assessing the activity of the target enzymes of PL254.
Neprilysin (NEP) Activity Assay (Fluorometric)
This protocol is based on the cleavage of a fluorogenic substrate by NEP, resulting in a quantifiable fluorescent signal.
Materials:
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NEP Assay Buffer
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Neprilysin (positive control)
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NEP Substrate (e.g., Abz-based peptide)
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Test compound (PL254)
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96-well black microplate
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Fluorometric microplate reader (Ex/Em = 330/430 nm)
Procedure:
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Prepare samples (e.g., tissue homogenates, cell lysates) and positive/background controls in a 96-well plate.
-
Prepare a standard curve using a known concentration of the free fluorophore (e.g., Abz).
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Add the NEP substrate solution to all wells.
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Immediately measure the fluorescence in kinetic mode for 1-2 hours at 37°C.
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The rate of increase in fluorescence is proportional to the NEP activity.
Aminopeptidase N (APN) Activity Assay (Fluorometric)
This assay measures APN activity through the cleavage of a fluorogenic substrate.
Materials:
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APN Assay Buffer
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Aminopeptidase N (positive control)
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APN Substrate (fluorogenic)
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APN Inhibitor (for specificity control)
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Test compound (PL254)
-
96-well black microplate
-
Fluorometric microplate reader (Ex/Em = 384/502 nm)
Procedure:
-
Prepare samples, positive controls, and inhibitor controls in a 96-well plate.
-
Prepare a standard curve with a fluorescent standard (e.g., AFC).
-
Pre-incubate the plate to allow the inhibitor to interact with the samples.
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Add the APN substrate to initiate the reaction.
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Measure fluorescence in kinetic mode for 45-60 minutes at 37°C.
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APN activity is determined by the rate of fluorescence increase, corrected for inhibition.[4]
Synthesis
Conclusion
While the term "Demethyl PL265" appears to be a misnomer, the underlying interest is likely in its active metabolite, PL254, a potent dual inhibitor of neprilysin and aminopeptidase N. By preventing the degradation of endogenous enkephalins, PL254 enhances the body's natural pain management system. This technical guide provides a foundational understanding of the chemical structure, mechanism of action, and methods for evaluating the activity of this promising therapeutic agent. Further research into the specific synthesis and in vivo pharmacology of PL254 is warranted to fully elucidate its therapeutic potential.
References
- 1. Dual Enkephalinase Inhibitors and Their Role in Chronic Pain Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The inhibition of enkephalin catabolism by dual enkephalinase inhibitor: A novel possible therapeutic approach for opioid use disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. abcam.cn [abcam.cn]
